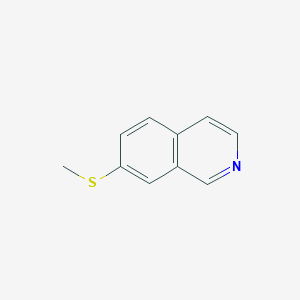

Isoquinoline, 7-(methylthio)-

Description

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.org It is recognized as a "privileged scaffold," a structural motif that is frequently found in molecules with a wide range of biological activities, making it a preferred template in drug design and discovery. nih.govresearchgate.netnih.gov This significance stems from its presence in a vast number of naturally occurring alkaloids, many of which possess potent pharmacological properties. nih.govnsc.ru The structural backbone of numerous alkaloids, such as papaverine (B1678415) and morphine, is derived from 1-benzylisoquinoline, which itself originates from the aromatic amino acid tyrosine. wikipedia.org

The versatility of the isoquinoline ring allows for its derivatives to exhibit a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, antiviral, anti-inflammatory, antibacterial, antifungal, and antihypertensive activities. researchgate.netnih.govnih.govmdpi.comnih.gov For instance, isoquinoline alkaloids have been investigated for their potential in treating tumors, infections, nervous system disorders, and cardiovascular diseases. nih.govnih.gov The ability to functionalize the isoquinoline core at various positions allows chemists to fine-tune the molecule's properties, leading to the development of numerous synthetic derivatives with therapeutic applications. rsc.org At least 38 drugs based on the isoquinoline structure are either in clinical use or undergoing clinical trials, underscoring the scaffold's enduring importance in medicinal chemistry. nih.govresearchgate.net Beyond pharmaceuticals, isoquinoline derivatives are also utilized in the manufacturing of dyes, as corrosion inhibitors, and in materials science for applications like organic light-emitting diodes (OLEDs). numberanalytics.comwikipedia.org

Contextualization of Sulfur-Containing Isoquinolines and their Research Trajectory

The incorporation of sulfur atoms into the isoquinoline scaffold introduces unique chemical properties and biological activities, leading to a distinct and active area of research. The thioether group (R-S-R'), specifically the methylthio (-SCH₃) group, can significantly influence a molecule's electronic and steric characteristics, as well as its metabolic fate. In medicinal chemistry, the introduction of thioethers can enhance lipophilicity, potentially improving a compound's ability to cross biological membranes. researchgate.net Furthermore, the sulfur atom can be oxidized in vivo to form sulfoxides and sulfones, which can alter solubility and polarity, affecting the pharmacokinetic profile of a drug. researchgate.netmdpi.com

Research into sulfur-containing heterocycles, including isoquinolines, has revealed a wide array of potential applications. Thioether-containing heterocyclic compounds are being explored as a new class of potent anticancer agents. researchgate.net The synthesis of sulfonylated indolo[2,1-a]isoquinolines and other sulfur-functionalized isoquinoline derivatives has been an area of active investigation, with methodologies being developed to efficiently introduce sulfur-containing groups into the heterocyclic core. researchgate.netrsc.org For example, metal-free, three-component reactions have been developed for the synthesis of sulfonylated indolo[2,1-a]isoquinolines. rsc.org These synthetic efforts are driven by the diverse biological activities observed in this class of compounds, which also includes antibacterial, antiviral, and pesticidal properties. mdpi.comsioc-journal.cn The methylthio group, in particular, has been shown to serve as a useful activating group in various isoquinoline syntheses, facilitating reactions that might otherwise fail or give poor yields. psu.edu

Overview of Key Academic Research Areas Pertaining to 7-(Methylthio)isoquinoline and Related Derivatives

While research focusing exclusively on 7-(methylthio)isoquinoline is specific, the existing literature on related structures provides a clear picture of its relevance and potential areas of study. The primary research areas involving this compound and its derivatives revolve around synthetic methodology and the exploration of biological activity.

Synthetic Applications: A key area of research is the use of the methylthio group as a strategic tool in the synthesis of isoquinolines. Studies have demonstrated that methylthio activating groups can significantly improve the yields of various isoquinoline syntheses. psu.edu This is particularly valuable for reactions that proceed via electrophilic attack on the aromatic ring, where electron-donating substituents are often required. In some cases, the presence of a methylthio group enabled syntheses that produced no product without it, with yields improving to between 54% and 94%. psu.edu The methylthio group can also serve as a blocking group that can be removed later in a synthetic sequence, for instance, by desulfurization. semanticscholar.org

The synthesis of various substituted methylthio-isoquinolines has been reported. For example, 1-methylthio-3-substituted isoquinolines have been prepared from 1-methylthio-3-bromoisoquinoline, which in turn can be synthesized from 1,3-dibromoisoquinoline (B189538) and sodium thiomethoxide. semanticscholar.org Furthermore, the synthesis of more complex structures, such as 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, has been achieved and its structure confirmed by X-ray diffraction. researchgate.net

Exploration of Biological Activity: The derivatives of methylthio-isoquinolines are being investigated for their potential as therapeutic agents, particularly in oncology. A study focusing on new 5,6,7,8-tetrahydroisoquinolines reported the synthesis of 3-substituted methylthio derivatives which were evaluated for their anticancer activity against MCF7 (breast cancer) and HEPG2 (liver cancer) cell lines. researchgate.net One of the synthesized 3-(methylthio)isoquinoline derivatives showed potent activity against the HEPG2 cell line, inducing a 59-fold increase in apoptosis and causing cell cycle arrest. researchgate.net This highlights the potential of the methylthio-isoquinoline scaffold as a basis for the development of new anticancer drugs. The general class of thioether-containing heterocyclic compounds is recognized for its potential as effective anti-cancer agents, further motivating research into derivatives like 7-(methylthio)isoquinoline. researchgate.net

Below are tables detailing some of the researched derivatives and their findings.

Table 1: Selected Methylthio-Isoquinoline Derivatives and Their Research Focus

| Compound Name | Research Area | Key Finding | Reference |

|---|---|---|---|

| 1-Methylthio-3-substituted isoquinolines | Synthetic Methodology | The methylthio group acts as a removable blocking group, allowing for functionalization at the 3-position. | semanticscholar.org |

| 7-Acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile | Synthesis and Structural Characterization | Successful synthesis and structural proof by X-ray diffraction. | researchgate.net |

| 3-(Methylthio)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile derivatives | Anticancer Activity | A derivative showed potent pro-apoptotic activity against HEPG2 liver cancer cells. | researchgate.net |

Table 2: Chemical Data for 1-methyl-7-(methylthio)isoquinoline

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-7-(methylthio)isoquinoline |

| CAS Number | 2752053-95-3 |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

7-methylsulfanylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZCONDYZRRIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527112 | |

| Record name | 7-(Methylsulfanyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90265-82-0 | |

| Record name | 7-(Methylsulfanyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methylthio Isoquinoline and Its Analogues

Classical and Modern Cyclization Routes Applicable to Methylthioisoquinolines

Metal-Catalyzed Annulation Reactions for Isoquinoline (B145761) Ring Formation

The synthesis of the isoquinoline framework, a core structure in many natural products and pharmaceuticals, has been significantly advanced through metal-catalyzed annulation reactions. These methods offer efficient and regioselective routes to construct the bicyclic system. Transition metals such as palladium, rhodium, and ruthenium have been instrumental in developing these synthetic strategies. nih.govresearchgate.net

One prominent approach involves the palladium-catalyzed cyclization of 2-alkynylarylaldimines. researchgate.net This method allows for the formation of 4-substituted isoquinolines through a cross-coupling reaction with various partners like alkenes, aryl halides, and benzyl (B1604629) halides. The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the palladium-catalyzed cyclization and stabilize the resulting palladium(II) intermediate, leading to improved yields of the isoquinoline products. researchgate.net

Rhodium(III)-catalyzed oxidative annulation of picolinamides with alkynes represents another powerful technique for isoquinoline synthesis. researchgate.net This reaction proceeds under a [RhCl2(C5Me5)]2/AgSbF6 catalytic system with Cu(OAc)2 as the oxidant. researchgate.net Similarly, ruthenium(II)-catalyzed coupling-cyclization reactions of aryl C(sp2)-H bonds with diazo compounds provide a rapid assembly of isoquinolinones via a C(sp2)-H activation process. nih.gov

Recent developments have also highlighted cobalt-catalyzed annulation reactions. For instance, Co(II)-catalyzed regioselective and stereoselective [5 + 2] C(sp2)-H annulation of o-arylanilines with alkynes facilitates the formation of the isoquinoline ring through sequential C-C/C-N bond formation. nih.gov Furthermore, cobalt-catalyzed C-H functionalization has been utilized in the synthesis of isoquinolines, demonstrating the versatility of this metal in constructing the core heterocyclic structure. nih.gov

These metal-catalyzed annulation reactions provide a robust platform for the synthesis of a wide array of substituted isoquinolines, including those that could be precursors for 7-(methylthio)isoquinoline. The choice of catalyst and reaction conditions allows for a high degree of control over the substitution pattern of the final product.

Intramolecular Aza-Wittig Reactions for Isoquinoline Scaffolds

The intramolecular aza-Wittig reaction has emerged as a mild and effective method for the synthesis of the isoquinoline ring system. psu.edursc.org This reaction typically involves the cyclization of an iminophosphorane, which is generated in situ from an azide (B81097) precursor upon treatment with a phosphine (B1218219), such as triphenylphosphine (B44618) or triethyl phosphite. psu.edursc.org A key advantage of this methodology is that the ring closure occurs under neutral conditions, making it suitable for substrates with sensitive functional groups that might not tolerate the harsh acidic conditions of traditional isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. psu.eduresearchgate.net

The substrates for the intramolecular aza-Wittig reaction leading to isoquinolines are often azidocinnamates bearing an ortho-carbonyl substituent. psu.edu The reaction proceeds through the formation of an iminophosphorane, which then undergoes an intramolecular reaction with the carbonyl group to form a four-membered oxazaphosphetane intermediate. This intermediate subsequently collapses to form the carbon-nitrogen double bond of the isoquinoline ring and a phosphine oxide byproduct. researchgate.net

This methodology has been successfully applied to synthesize a variety of isoquinoline derivatives. For example, azides prepared from 2-(1,3-dioxolan-2-yl)-benzaldehyde can be converted to the corresponding isoquinolines. psu.edu The reaction has been shown to be tolerant of various carbonyl functionalities, including ketones, esters, and carboxylic acids, leading to the formation of 1-substituted isoquinolines, isoquinolones, and 1-alkoxyisoquinolines, respectively. psu.edu

The intramolecular aza-Wittig reaction is a powerful tool for constructing complex heterocyclic systems and has been utilized in the total synthesis of natural products. scispace.com Its application in the synthesis of isoquinolines provides a valuable alternative to classical methods, particularly for systems that lack activating, electron-donating substituents on the benzene (B151609) ring. psu.edu

Synthesis of Advanced Intermediates Bearing the Methylthioisoquinoline Moiety

Construction of Substituted Tetrahydroisoquinoline Precursors for Methylthio Derivatization

The synthesis of substituted tetrahydroisoquinolines (THIQs) is a critical step towards obtaining advanced intermediates for the preparation of 7-(methylthio)isoquinoline and its analogs. The Pictet-Spengler reaction is a cornerstone in the synthesis of the THIQ scaffold. nih.govlifescienceglobal.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization, typically under acidic conditions. nih.gov For instance, 2-(3',4'-dimethoxyphenyl)ethylamine can be used as a starting material to produce N-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. lifescienceglobal.com

Various modifications of the Pictet-Spengler condensation have been developed to access a diverse range of substituted THIQs. nih.gov Microwave-assisted Pictet-Spengler reactions have been shown to significantly accelerate the synthesis of 1-substituted THIQs. nih.gov For example, the cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde (B42025) in the presence of trifluoroacetic acid under microwave irradiation affords the corresponding THIQ in high yield. nih.gov

Another approach involves a one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs. nih.gov This cascade reaction, which includes a Mannich-aza-Michael reaction, utilizes a synergistic catalytic system composed of a ruthenium complex and a chiral Brønsted acid to achieve good yields and high enantiomeric purity. nih.gov

The synthesis of 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives can be achieved through the reaction of homophthalic anhydride (B1165640) with imines. mdpi.com This method allows for the direct introduction of various substituents at the 2nd and 3rd positions of the THIQ ring. mdpi.com These substituted THIQs can then serve as versatile precursors for further derivatization, including the introduction of a methylthio group at the 7-position.

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-(3',4'-dimethoxyphenyl) ethylamine | Aldehyde/Ketone, Acid | N-substituted 1,2,3,4-tetrahydroisoquinoline | lifescienceglobal.com |

| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde, TFA, Microwave | 1-substituted Tetrahydroisoquinoline | nih.gov |

| Homophthalic anhydride | Imines | 1-oxo-2,3,4-trisubstituted Tetrahydroisoquinoline | mdpi.com |

Derivatization of Pre-formed Isoquinoline Rings for Methylthio Incorporation

Once the isoquinoline or tetrahydroisoquinoline core is established, the introduction of a methylthio group at the 7-position can be achieved through various derivatization strategies. While direct C-H functionalization methods are continually being developed, classical approaches often involve the functionalization of pre-existing groups on the aromatic ring.

For instance, if a precursor with a leaving group (e.g., a halogen) at the 7-position is synthesized, a nucleophilic substitution reaction with a methylthiolate salt (e.g., sodium thiomethoxide) can be employed to introduce the methylthio moiety. The synthesis of such halogenated precursors can be achieved through various synthetic routes.

Another strategy involves the introduction of a nitro group, which can then be reduced to an amino group. The amino group can be subsequently converted to a diazonium salt, which can then be displaced by a methylthio group through a Sandmeyer-type reaction.

Furthermore, metal-catalyzed cross-coupling reactions offer a powerful tool for the derivatization of isoquinoline rings. For example, a 7-bromo or 7-triflyloxyisoquinoline precursor could potentially undergo a palladium-catalyzed coupling reaction with a methylthio-containing reagent.

Enantioselective Synthesis Strategies for Chiral Methylthioisoquinoline Analogues

The development of enantioselective methods for the synthesis of chiral isoquinoline alkaloids and their analogues is of significant interest due to their prevalence in biologically active natural products. nih.gov These strategies can be broadly categorized into diastereoselective and enantioselective catalytic approaches. nih.gov

One of the most widely used methods for establishing chirality at the C1 position of the isoquinoline core is the stereochemically modified Pictet-Spengler reaction. nih.govclockss.org This can be achieved by using a chiral auxiliary on either the β-arylethylamine or the aldehyde component, which directs the stereochemical outcome of the cyclization. clockss.org

The Bischler-Napieralski reaction, followed by an enantioselective reduction of the resulting 3,4-dihydroisoquinoline (B110456) intermediate, is another key strategy. nih.govclockss.org The reduction can be mediated by chiral reducing agents or by transfer hydrogenation using chiral catalysts, such as chiral ruthenium complexes, to afford chiral tetrahydroisoquinolines with high enantiomeric excess. clockss.orgresearchgate.net

Dynamic kinetic resolution (DKR) has also been employed for the enantioselective synthesis of axially chiral biaryl isoquinolines. researchgate.net This technique allows for the conversion of a rapidly racemizing mixture of enantiomers into a single, highly enriched enantiomer. For example, the synthesis of axially chiral 1-(1-naphthyl)isoquinolines has been achieved using this approach. researchgate.net

Furthermore, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones has been developed to construct chiral seven-membered rings, a strategy that could potentially be adapted for the synthesis of complex chiral isoquinoline analogues. rsc.org These methods provide access to a wide range of chiral building blocks that can be further elaborated to produce enantiomerically pure 7-(methylthio)isoquinoline analogues.

| Synthetic Strategy | Key Transformation | Stereochemical Control | Reference |

| Modified Pictet-Spengler | Cyclization | Chiral Auxiliary | clockss.org |

| Bischler-Napieralski | Reduction of Dihydroisoquinoline | Chiral Reducing Agent/Catalyst | clockss.orgresearchgate.net |

| Dynamic Kinetic Resolution | Atroposelective Coupling | Chiral Ligand | researchgate.net |

| Rh-catalyzed 1,4-addition | Conjugate Addition | Chiral Ligand | rsc.org |

Computational and Theoretical Investigations of 7 Methylthio Isoquinoline Analogues

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecule, yielding information about its energy, orbital distributions, and preferred three-dimensional structure.

Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. libretexts.org This is crucial as the geometry of a molecule dictates its physical and chemical properties. For isoquinoline (B145761) and its derivatives, the planarity of the bicyclic ring system is a key feature. bldpharm.com In the case of 7-(methylthio)isoquinoline, a key aspect of its geometry would be the orientation of the methylthio group relative to the isoquinoline ring.

Table 1: Representative Basis Sets Used in Quantum Chemical Calculations for Molecular Geometry Optimization

| Basis Set | Description | Typical Application |

| STO-3G | Minimal basis set, representing each atomic orbital by three Gaussian functions. | Very large molecules, qualitative results. |

| 3-21G | Split-valence basis set with three Gaussians for core orbitals and a two/one split for valence orbitals. | Commonly used for geometry optimization. |

| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Good balance of accuracy and computational cost. |

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. | High-accuracy calculations. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The foundation of QSAR/QSPR models lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, geometric, and topological. For a molecule like 7-(methylthio)isoquinoline, relevant descriptors would include:

Electronic Descriptors: Dipole moment, polarizability, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. These provide insight into the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and molar refractivity. These describe the size and shape of the molecule, which are important for its fit into a biological target's active site.

Topological Descriptors: Connectivity indices and branching indices, which describe the atom connectivity and shape of the molecule.

QSAR studies on pyrimido-isoquinolin-quinone derivatives have shown that steric, electronic, and hydrogen-bond acceptor properties can explain their antibacterial activity. nih.gov Similarly, for 4-oxothiazolidines, molar refractivity and Connolly accessible area were found to be significant descriptors for their lipoxygenase inhibitory activity. benthamscience.com

Table 2: Examples of Molecular Descriptors and Their Significance

| Descriptor | Type | Significance |

| LogP | Lipophilicity | Predicts a molecule's partitioning between lipid and aqueous phases, affecting its absorption and distribution. |

| Dipole Moment | Electronic | Indicates the polarity of a molecule, which influences its solubility and intermolecular interactions. |

| HOMO Energy | Electronic | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Electronic | Relates to the molecule's ability to accept electrons. |

| Molecular Weight | Constitutional | The mass of the molecule. |

| Molar Refractivity | Steric/Electronic | Describes the volume occupied by a molecule and its polarizability. |

Once a set of molecular descriptors is calculated for a series of analogues, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. This model takes the form of an equation that relates the descriptors to a biological endpoint, such as the half-maximal inhibitory concentration (IC50).

For instance, a hypothetical QSAR model for a series of 7-substituted isoquinoline analogues might look like:

log(1/IC50) = a(LogP) - b(LUMO) + c(Molar Refractivity) + d

Here, 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in biological activity, while a negative coefficient suggests the opposite. Such models can then be used to predict the activity of new, unsynthesized analogues, including 7-(methylthio)isoquinoline.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target at the atomic level.

The process involves placing the ligand in the binding site of the receptor and then using a scoring function to estimate the binding affinity, often expressed as a docking score in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

While no specific molecular docking studies for 7-(methylthio)isoquinoline were found, studies on analogous quinoline (B57606) and isoquinoline derivatives have demonstrated the utility of this approach. For example, docking studies of quinoline-stilbene derivatives against E. coli DNA gyrase B have shown good correlation between the calculated binding affinities and the experimentally observed antibacterial activity. nih.gov In a hypothetical docking study of 7-(methylthio)isoquinoline, the isoquinoline nitrogen could act as a hydrogen bond acceptor, and the aromatic rings could participate in π-π stacking or hydrophobic interactions with amino acid residues in the active site of a target protein. The methylthio group could also contribute to hydrophobic interactions.

Table 3: Representative Docking Scores and Interacting Residues for Analogous Compounds

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Thymoquinone | Prostaglandin G/H synthase 2 | -6.0 | Arginine 43, Glutamine 461 |

| Quinoline-stilbene derivative 19 | E. coli DNA gyrase B | -6.9 | Not specified |

| Quinoline-stilbene derivative 24 | E. coli DNA gyrase B | -7.1 | Not specified |

| Ciprofloxacin (control) | E. coli DNA gyrase B | -7.3 | Not specified |

Basicity and Protonation State Calculations of Isoquinoline Derivatives

The basicity of a molecule, quantified by its pKa value, is a critical parameter that influences its solubility, absorption, and interaction with biological targets. Isoquinoline is a weak base, with the nitrogen atom being the site of protonation. wikipedia.org The pKa of the parent isoquinoline is 5.14. wikipedia.org

The electronic nature of substituents on the isoquinoline ring can significantly alter its basicity. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The methylthio (-SCH3) group can act as a weak electron-donating group through resonance, which would be expected to slightly increase the basicity of the isoquinoline nitrogen.

Computational methods can be used to predict the pKa of a molecule. This often involves calculating the Gibbs free energy change for the protonation reaction in the gas phase and then applying a correction to account for solvation effects. Studies on quinolino[7,8-h]quinoline derivatives have shown that the inclusion of electron-donating functionalities leads to a significant increase in their computationally derived pKaH values. wgtn.ac.nz A similar computational approach could be applied to 7-(methylthio)isoquinoline to predict its pKa and understand how its protonation state might vary at physiological pH. The preferential site of protonation in isoquinoline derivatives is typically the ring nitrogen atom. researchgate.net

Biological Activities and Mechanistic Insights of 7 Methylthio Isoquinoline Analogues

Antimicrobial Activity Profile

The antimicrobial landscape is continuously challenged by the emergence of drug-resistant pathogens, necessitating the discovery of novel antimicrobial agents. Isoquinoline (B145761) derivatives have been extensively investigated for their activity against a variety of microorganisms.

While direct studies on 7-(methylthio)isoquinoline analogues are limited, research on structurally related C-7 thio-substituted quinolines provides valuable insights into their potential antibacterial activity. A series of C-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial efficacy nih.gov. The nature of the thio-substituent at the C-7 position was found to significantly influence the antibacterial spectrum and potency.

Structure-activity relationship (SAR) studies revealed that among various alkylthio, arylthio, heteroarylthio, and cyclic aminothio groups at the C-7 position, a 2-aminoethylthio group conferred the most potent in vitro antibacterial activity nih.gov. This suggests that the presence of a basic amino group in the side chain at the 7-position is beneficial for antibacterial action. The activity of these compounds was also influenced by substituents at other positions of the quinoline (B57606) ring, with an amino group at the C-5 position generally enhancing activity nih.gov. Of the compounds synthesized in this study, 5-amino-7-(2-aminoethyl)thio-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid was identified as the most active derivative nih.gov.

These findings suggest that 7-(methylthio)isoquinoline analogues could serve as a scaffold for the development of new antibacterial agents. The methylthio group itself may not be the most potent substituent, but it provides a platform for further functionalization to incorporate moieties known to enhance antibacterial activity, such as the aforementioned aminoalkylthio groups.

Table 1: Antibacterial Activity of Selected C-7 Thio-Substituted Quinolone Analogues

| Compound ID | C-7 Substituent | C-5 Substituent | In Vitro Antibacterial Activity |

| 1 | -S-CH₃ | -NH₂ | Moderate |

| 2 | -S-CH₂CH₂NH₂ | -NH₂ | High |

| 3 | -S-Phenyl | -NH₂ | Low |

| 4 | -S-CH₂CH₂NH₂ | -H | Moderate |

The antifungal potential of isoquinoline derivatives has been an area of active research. While specific data on 7-(methylthio)isoquinoline is scarce, studies on related heterocyclic systems provide clues to their potential efficacy. The general anti-inflammatory effects of isoquinoline alkaloids have been noted, which can be relevant in the context of fungal infections that often involve an inflammatory response nih.gov.

The antiviral properties of isoquinoline derivatives are an emerging area of interest. The core isoquinoline structure has been identified as a privileged scaffold in the development of antiviral agents nih.gov. The mechanisms of action for antiviral isoquinolines are diverse and can include the inhibition of viral entry, replication, and assembly.

Anticancer and Antiproliferative Potentials

The development of novel anticancer agents is a critical area of medicinal chemistry, and isoquinoline derivatives have shown considerable promise. The planar isoquinoline ring system can intercalate into DNA, and its derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases nih.gov.

The anticancer effects of isoquinoline analogues are often mediated through multiple cellular mechanisms. Thieno[3,2-c]isoquinolines, a class of related heterocyclic compounds, have demonstrated potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer), with IC₅₀ values in the submicromolar range nih.gov.

Microscopy studies of cancer cells treated with a lead thienoisoquinoline compound revealed that it causes mitotic arrest and disrupts microtubules nih.gov. Further in vitro assays confirmed that this compound binds to tubulin at the colchicine (B1669291) binding site, thereby inhibiting microtubule polymerization nih.gov. This mechanism is a well-established strategy for anticancer drug development, as it interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

SAR studies on these thienoisoquinoline derivatives have helped to identify key pharmacophoric features required for their potent anticancer activity nih.gov. These insights can guide the design of novel 7-(methylthio)isoquinoline analogues with improved anticancer properties. The introduction of the methylthio group at the 7-position could modulate the electronic properties of the isoquinoline ring, potentially enhancing its interaction with biological targets like tubulin or topoisomerase.

Table 2: Anticancer Activity of a Lead Thieno[3,2-c]isoquinoline Analogue

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | < 1 |

| HeLa | Cervical Cancer | < 1 |

| HCT-116 | Colon Cancer | < 1 |

| MDA-MB-231 | Breast Cancer | < 1 |

Anti-inflammatory Efficacy and Underlying Mechanisms

Inflammation is a complex biological response implicated in a wide range of diseases. Isoquinoline alkaloids have been reported to possess significant anti-inflammatory properties nih.gov. The mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways.

Several isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells nih.gov. One of the lead compounds, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide, was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

The anti-inflammatory effects of this compound were attributed to its ability to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB nih.gov. Furthermore, it was observed to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB signaling nih.gov. A novel isoquinoline derivative, CYY054c, has also demonstrated anti-inflammatory properties by inhibiting LPS-induced NF-κB expression in macrophages and reducing the release of TNF-α, IL-1β, and IL-6 researchgate.net.

These findings highlight the potential of the isoquinoline scaffold as a template for the development of novel anti-inflammatory agents. The introduction of a methylthio group at the 7-position of the isoquinoline ring could influence the molecule's ability to interact with key targets in inflammatory pathways, potentially leading to enhanced anti-inflammatory efficacy.

Enzyme Inhibition Activities

The isoquinoline scaffold is a key structural motif in numerous compounds that exhibit inhibitory activity against a variety of enzymes. Although direct evidence for 7-(methylthio)isoquinoline is not extensively documented, studies on related isoquinoline and tetrahydroisoquinoline derivatives provide a basis for understanding their potential interactions with key enzymatic targets.

Derivatives of the isoquinoline family have been identified as inhibitors of several important enzymes. For instance, certain benzothiazole-isoquinoline derivatives have shown inhibitory potency against cholinesterases, specifically butyrylcholinesterase (BuChE) researchgate.netnih.gov. Similarly, hybrids of quercetin (B1663063) and tetrahydroisoquinoline have demonstrated selective inhibition of BuChE mdpi.com. The general isoquinoline structure has also been explored for its potential to inhibit other enzyme classes, though specific data on the 7-(methylthio) analogue remains elusive. Research into various substituted isoquinolines and tetrahydroisoquinolines continues to uncover new potential therapeutic applications by targeting enzymes involved in cancer, neurodegenerative diseases, and other conditions nih.govsemanticscholar.org. For example, novel tetrahydroisoquinolines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) nih.gov.

Structure-Activity Relationship (SAR) Development for Biological Optimization

The development of structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of therapeutic compounds. For isoquinoline derivatives, SAR studies help in understanding how different substituents on the core structure influence their inhibitory potential and selectivity.

A significant study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis provides valuable SAR insights for analogues containing a methylthio group nih.govresearchgate.net. Although the primary compound studied was a 5-(methylthio) derivative rather than a 7-(methylthio) derivative, the findings offer the most relevant available data for understanding the role of the methylthio substituent and other structural modifications.

The research focused on a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines. The key findings from this study are summarized below:

Substitution at Position 5: The introduction of various substituents at the 5-position of the tetrahydroisoquinoline ring was explored. It was found that large substituents, such as a benzyl (B1604629) group, were well-tolerated. The presence of a methylthio (SMe) group at this position was part of the synthetic strategy to create diverse analogues nih.gov.

Substitution at Position 8: An N-methylpiperazine group was identified as the preferred substituent at the 8-position for optimal activity nih.gov.

Nature of 7-Linked Side Chains: The study highlighted the importance of the linker attached at the 7-position. Side chains connected via methylene (B1212753) (–CH2–) or carboxamide (–CONH–) linkers were found to be more effective than those with carbonyl (–CO–) or acetophenone (B1666503) (–COCH2–) linkers. This suggests that the specific positioning and orientation of a terminal aromatic ring, dictated by the linker, are critical for target binding nih.govresearchgate.net.

Lipophilicity: A general trend was observed where increased lipophilicity of the compounds correlated with improved potency against M. tb in culture nih.govresearchgate.net.

The table below details the structural variations and their impact on biological activity as reported in the study of 5-substituted tetrahydroisoquinoline analogues.

Table 1: Structure-Activity Relationship of 5-Substituted Tetrahydroisoquinoline Analogues

| Compound Moiety | Position of Substitution | Substituent/Linker | Observation on Biological Activity |

|---|---|---|---|

| Tetrahydroisoquinoline | 5 | H, Me, OMe, F, SMe, Et, Bn | Large substituents were generally well-tolerated. The SMe group was successfully incorporated. |

| Tetrahydroisoquinoline | 8 | N-methylpiperazine | Preferred substituent for potent activity. |

| Side Chain | 7 | –CO–, –COCH2– | Less effective linkers. |

| Side Chain | 7 | –CH2–, –CONH– | More effective linkers, suggesting importance of terminal aromatic ring positioning. |

| Overall Compound | - | Increased lipophilicity | Correlated with a general trend of improved potency. |

These findings underscore the importance of systematic structural modifications to optimize the biological activity of isoquinoline-based compounds. The tolerance for a methylthio group at the 5-position and the critical role of the 7-position linker in a related series suggest that 7-(methylthio)isoquinoline analogues could be promising candidates for biological activity, warranting further investigation.

Natural Occurrence and Biosynthetic Considerations of Methylthio Containing Isoquinoline Alkaloids

Isolation and Characterization from Natural Sources (e.g., Marine Organisms)

There is no specific information available in the scientific literature regarding the isolation and characterization of "Isoquinoline, 7-(methylthio)-" from any natural source, including marine organisms.

Postulated Biosynthetic Pathways for Sulfur-Containing Isoquinoline (B145761) Alkaloids

Due to the lack of identification of "Isoquinoline, 7-(methylthio)-" as a naturally occurring compound, there are no postulated biosynthetic pathways for this specific molecule.

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Role as Lead Compounds for Drug Discovery and Development

A lead compound in drug discovery is a chemical starting point that exhibits a desired biological activity but may require structural modifications to enhance its potency, selectivity, or pharmacokinetic properties. The isoquinoline (B145761) framework is a vital scaffold for identifying such leads. rsc.orgresearchgate.net Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. amerigoscientific.comwisdomlib.org

"Isoquinoline, 7-(methylthio)-" and related 7-substituted analogs serve as valuable lead compounds for several reasons:

Modulation of Activity: The 7-position of the isoquinoline ring is a strategic site for substitution. Modifications at this position can significantly influence the compound's interaction with biological targets. The methylthio group, with its size and electronic properties, can occupy specific pockets in a target protein, contributing to binding affinity.

Synthetic Tractability: The methylthio group can act as a versatile chemical handle. rsc.org It can be oxidized to sulfoxide (B87167) or sulfone, or it can be displaced by other functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) around the 7-position. This process of iterative chemical modification is central to optimizing a lead compound into a clinical candidate. youtube.com

Fragment-Based Discovery: In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) that bind weakly to a target are identified and then optimized or merged to create a more potent lead. researchoutreach.org A 7-substituted isoquinoline, such as one with a methylthio group, can act as such a fragment, providing a core structure to be elaborated upon. researchoutreach.org

Table 1: Key Stages in Lead Compound Optimization

| Stage | Objective | Key Activities |

|---|---|---|

| Hit Identification | Discover initial compounds with desired biological activity. | High-throughput screening of chemical libraries. |

| Hit-to-Lead | Confirm activity and assess the potential for chemical modification. | SAR studies, initial ADME/Tox profiling. |

| Lead Optimization | Enhance potency, selectivity, and pharmacokinetic properties. | Iterative chemical synthesis, in-depth biological and safety profiling. |

Design of Chemical Libraries for High-Throughput Bioactivity Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify those that interact with a specific biological target. nih.govnih.gov The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened.

"Isoquinoline, 7-(methylthio)-" is an important building block for constructing focused chemical libraries. These libraries are collections of structurally related compounds designed to explore the chemical space around a privileged scaffold like isoquinoline. google.com

Key aspects of using 7-(methylthio)isoquinoline in library design include:

Combinatorial Chemistry: The isoquinoline core can be systematically decorated with various substituents at multiple positions. By combining a set of isoquinoline cores (including the 7-methylthio variant) with a diverse range of chemical building blocks, large and structurally rich libraries can be generated. google.com

Fragment-Based Library Design: A notable example involves the creation of a library of 5,000 isoquinoline derivatives for screening against protein kinases. researchoutreach.org In this approach, fragments were synthesized to bind to different positions of the isoquinoline ring, including the 7-position. researchoutreach.org The screening of these monosubstituted fragments can identify multiple "hits" which can then be merged into a single, more potent molecule. researchoutreach.org For instance, a 5-substituted isoquinoline fragment and a 7-substituted fragment that both show binding can be combined into a 5,7-disubstituted isoquinoline, often resulting in a significant increase in potency. researchoutreach.org

The data generated from HTS of these libraries provides crucial insights into the SAR, guiding medicinal chemists toward more potent and selective compounds. researchgate.net

Table 2: Process of Library Design and Screening

| Step | Description | Relevance of 7-(methylthio)isoquinoline |

|---|---|---|

| 1. Scaffold Selection | Choosing a core molecular structure known for biological activity. | The isoquinoline ring is a well-established "privileged scaffold". nih.gov |

| 2. Library Synthesis | Creating a large set of derivatives from the chosen scaffold. | "Isoquinoline, 7-(methylthio)-" is used as a key building block for derivatization. researchoutreach.orggoogle.com |

| 3. High-Throughput Screening (HTS) | Rapidly testing the library against a biological target. | Libraries containing 7-substituted isoquinolines are screened to find initial "hits". researchoutreach.orgnih.gov |

| 4. Hit Validation & Analysis | Confirming the activity of initial hits and analyzing SAR data. | The activity of hits like 7-(methylthio)isoquinoline derivatives informs the next design cycle. |

Integration into Complex Biologically Active Scaffolds and Fused Ring Systems

The isoquinoline nucleus serves not only as a standalone pharmacophore but also as a foundational component for the construction of more complex, multi-ring systems. nih.gov Fusing other heterocyclic rings to the isoquinoline framework can create rigid, three-dimensional structures that present functional groups in precise orientations, leading to high-affinity interactions with biological targets.

The 7-(methylthio)isoquinoline moiety can be incorporated into various fused polycyclic systems, where the methylthio group can influence the chemical reactivity during the ring-forming steps or contribute to the final biological activity of the complex molecule.

Examples of biologically relevant fused isoquinoline systems include:

Pyrrolo[2,1-a]isoquinolines: These tricyclic structures are synthesized through cycloaddition reactions and have been investigated for their potential as antibacterial agents. researchgate.netmdpi.com

Imidazo[2,1-a]isoquinolines: These fused systems have been synthesized via multicomponent cascade reactions and are explored for various therapeutic applications, including as antiviral agents. nih.govnih.gov

Pyrimidoquinolines: This class of fused heterocycles is found in numerous biologically active natural products and synthetic drugs, exhibiting activities such as anticancer and anti-inflammatory effects. nih.gov

The synthesis of these complex scaffolds often involves sophisticated chemical strategies to build the additional rings onto the isoquinoline core. uomustansiriyah.edu.iq The substituents on the starting isoquinoline, such as a methylthio group at the 7-position, can play a crucial role in directing the outcome of these synthetic transformations.

Table 3: Examples of Fused Isoquinoline Scaffolds

| Fused Ring System | Potential Biological Relevance |

|---|---|

| Pyrrolo[1,2-a]quinoline | Antimicrobial, Anticancer researchgate.net |

| Imidazo[2,1-a]isoquinoline | Antiviral, Fluorescent Scaffolds nih.govnih.gov |

| Pyrimido[1,2-a]quinoline | Anticancer, Anti-inflammatory, Antibacterial nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(methylthio)isoquinoline, and what analytical techniques are recommended for its characterization?

- Methodological Answer : The synthesis of 7-(methylthio)isoquinoline typically involves cyclization reactions of thioamide precursors or nucleophilic substitution on pre-functionalized isoquinoline scaffolds. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons (¹H) and carbons (¹³C), with emphasis on sulfur-induced deshielding effects.

- High-Performance Liquid Chromatography (HPLC) : To assess purity, using reverse-phase columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-MS (GC-MS) for molecular weight confirmation.

- Elemental Analysis : To verify sulfur content and stoichiometry.

- Reference: Detailed protocols for compound characterization should follow IUPAC guidelines, including spectral data and purity thresholds .

Q. How can researchers optimize reaction conditions to improve the yield of 7-(methylthio)isoquinoline in multi-step syntheses?

- Methodological Answer : Systematic optimization involves:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading).

- Kinetic Studies : Monitor intermediates via in-situ techniques like FT-IR or Raman spectroscopy to identify rate-limiting steps.

- Workup Protocols : Implement extraction or chromatography to isolate the product from byproducts.

- Reference: Experimental sections should include reproducible procedures and validation through triplicate trials .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of 7-(methylthio)isoquinoline derivatives for targeted biological activity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities.

- Synthetic Modifications : Introduce substituents at positions 1, 3, or 8 to probe steric and electronic effects.

- In Vitro Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., cytotoxicity profiling).

- Reference: SAR studies require alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Q. How should contradictory findings regarding the biological activity of 7-(methylthio)isoquinoline be systematically investigated?

- Methodological Answer :

- Meta-Analysis : Aggregate published data to identify trends or outliers, adjusting for variables like assay conditions (pH, temperature) or cell lines.

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., OECD guidelines).

- Statistical Validation : Apply multivariate analysis (ANOVA, t-tests) to assess significance of discrepancies.

- Reference: Data contradiction resolution must emphasize transparency in methodology and peer validation .

Q. What computational methods are suitable for predicting the physicochemical properties of 7-(methylthio)isoquinoline, and how can these models be validated experimentally?

- Methodological Answer :

- In Silico Tools : Use QSAR models (e.g., COSMO-RS) to predict solubility, logP, and pKa.

- Molecular Dynamics Simulations : Assess membrane permeability or aggregation behavior.

- Validation : Compare predictions with experimental data (e.g., shake-flask solubility tests, chromatographic retention times).

- Reference: Computational workflows should be documented in supplementary materials, including software versions and input parameters .

Guidance for Experimental Design

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-specialized databases .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for human/animal subject research .

- Data Presentation : Follow journal-specific formatting for tables, figures, and statistical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.